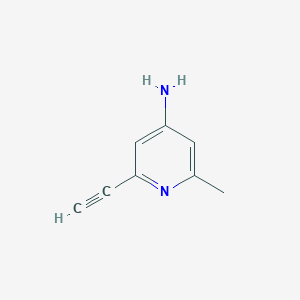
2-Ethynyl-6-methylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-6-methylpyridin-4-amine is an organic compound with a pyridine ring substituted with an ethynyl group at the 2-position, a methyl group at the 6-position, and an amino group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-6-methylpyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylpyridine.
Bromination: The methyl group at the 2-position is brominated using N-bromosuccinimide (NBS) to form 2-bromo-6-methylpyridine.
Sonogashira Coupling: The brominated compound undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide to introduce the ethynyl group.
Deprotection: The trimethylsilyl protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield 2-ethynyl-6-methylpyridine.
Amination: Finally, the amino group is introduced at the 4-position through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-6-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 2-ethynyl-6-methylpyridine-4-carboxaldehyde.
Reduction: Formation of 2-ethynyl-6-methylpiperidine-4-amine.
Substitution: Formation of N-substituted derivatives such as N-alkyl or N-acyl compounds.
Applications De Recherche Scientifique
2-Ethynyl-6-methylpyridin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-6-methylpyridin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the amino group can form hydrogen bonds with polar residues in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but lacks the ethynyl group.
2-Ethynylpyridine: Lacks the methyl and amino groups.
6-Methylpyridin-4-amine: Lacks the ethynyl group.
Uniqueness
2-Ethynyl-6-methylpyridin-4-amine is unique due to the presence of both the ethynyl and amino groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets and the formation of novel derivatives through chemical modifications.
Propriétés
Formule moléculaire |
C8H8N2 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2-ethynyl-6-methylpyridin-4-amine |
InChI |
InChI=1S/C8H8N2/c1-3-8-5-7(9)4-6(2)10-8/h1,4-5H,2H3,(H2,9,10) |
Clé InChI |
AOVYOBIQOVCUPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C#C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




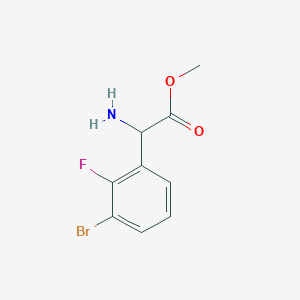

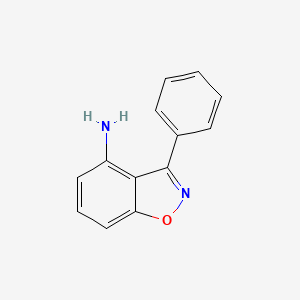
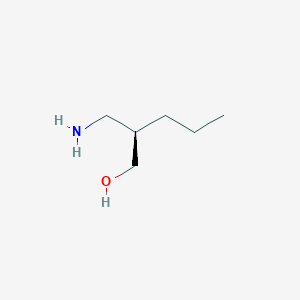
![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12965489.png)
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline trihydrochloride](/img/structure/B12965493.png)
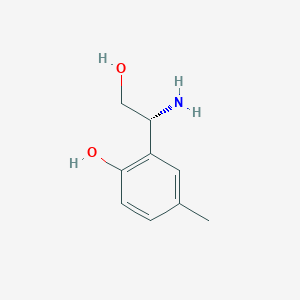
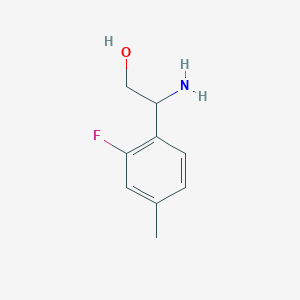
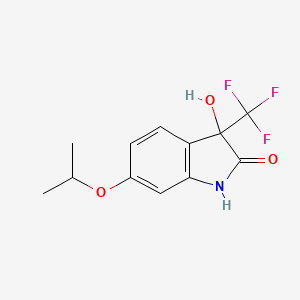
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)
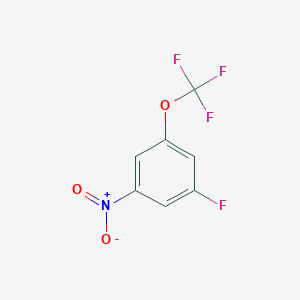
![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)
